molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0

1-Boc-4-[(4-cyanophenyl)amino]-piperidine

Cat. No. B112488
M. Wt: 301.4 g/mol
InChI Key: RMIWINONAYEREJ-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .


Chemical Reactions Analysis

The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .

Scientific Research Applications

Discovery of Antineoplastic Agents

  • A study details the discovery and development of a novel series of piperidones, highlighting their cytotoxic properties and potential as antineoplastic (anti-cancer) agents. The molecules demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, with promising antimalarial and antimycobacterial properties as well (Mohammad Hossain et al., 2020).

Pharmacophore Contributions in Antipsychotic Agents

  • Research on arylcycloalkylamines, such as phenyl piperidines, shows that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, which are key targets for antipsychotic medications. This suggests the importance of the piperidine scaffold in the design of drugs targeting neuropsychiatric disorders (D. Sikazwe et al., 2009).

CCR3 Receptor Antagonists for Allergic Diseases

  • Piperidine derivatives have been identified as small molecule antagonists for the CCR3 chemokine receptor, believed to play a role in allergic diseases such as asthma and allergic rhinitis. These findings underscore the therapeutic potential of piperidine derivatives in treating allergic conditions (Lianne I Willems & A. IJzerman, 2009).

Chemical Inhibitors of Cytochrome P450 Isoforms

  • Piperidine structures are part of the development of selective inhibitors for various Cytochrome P450 isoforms, crucial for the metabolism of many drugs. This research aids in understanding drug-drug interactions and enhancing drug safety (S. C. Khojasteh et al., 2011).

Piperidine Alkaloids in Medicinal Chemistry

  • Piperidine alkaloids from the Pinus genus and related genera have been explored for their pharmacological properties, including their roles in traditional and modern medicine for treating various ailments. This emphasizes the medicinal value of piperidine structures in natural product research and drug discovery (L. Singh et al., 2021).

properties

IUPAC Name

tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIWINONAYEREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-[(4-cyanophenyl)amino]-piperidine

Synthesis routes and methods I

Procedure details

The title compound was prepared from 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate and 4-bromobenzonitrile using a method similar to that described for D5 in Description 5.
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Synthesis routes and methods II

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CC(C)(C)OC(=O)N1CCC(Nc2cccc(C#N)c2)CC1
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Synthesis routes and methods III

Procedure details

Using general procedure A, 4-aminobenzonitrile (1.19 g, 10.1 mmol) and 1-Boc-4-piperidone (2.05 g, 10.3 mmol) gave 4-(4-cyano-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester as a white solid (1.58 g, 52%).
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1.19 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (Willoughby, Christopher A.; Bioorg. Med. Chem. Lett., 13, 3, 2003, 427-432) (311 mg, 1.55 mmol), 4-bromobenzonitrile (237 mg, 1.30 mmol), Pd2(dba)3 (21 mg, 0.023 mmol), (±)-BINAP (48 mg, 0.077 mmol) and t-BuONa (136 mg, 1.42 mmol) in freshly degassed toluene (4.5 mL) was stirred at 85° C. under argon for 2 hours. Work-up and purification gave 4-(4-cyano-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester as an orange solid (324 mg, 83%).
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311 mg
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237 mg
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(±)-BINAP
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48 mg
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136 mg
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21 mg
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